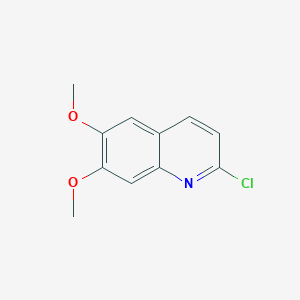

2-Chloro-6,7-dimethoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSZVZXINMWJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6,7-dimethoxyquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. While not as extensively characterized as its 4-chloro isomer, this molecule serves as a versatile building block for the construction of complex, biologically active compounds. This document details its core physicochemical properties, outlines robust synthesis methodologies, and provides an in-depth analysis of its chemical reactivity, with a primary focus on nucleophilic aromatic substitution. By synthesizing data from related analogues and established chemical principles, this guide offers field-proven insights and detailed experimental protocols to support researchers in drug discovery and chemical synthesis in leveraging the full potential of this valuable synthon.

Introduction: Strategic Importance in Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of this scaffold is key to modulating its pharmacological profile.

-

The Influence of 6,7-Dimethoxy Substitution: The presence of two methoxy groups at the 6- and 7-positions significantly influences the electronic landscape of the quinoline ring. As potent electron-donating groups (EDGs), they increase the electron density of the benzene portion of the heterocycle. This electronic modification is crucial in the design of kinase inhibitors, where these groups often form key hydrogen bonds with the hinge region of the enzyme's active site.

-

The C2-Chloro Group as a Reactive Hub: The chlorine atom at the C2 position is the molecule's primary reactive center. The electron-withdrawing effect of the ring nitrogen atom polarizes the C2-Cl bond and activates the position for nucleophilic aromatic substitution (SNAr). This makes the chloro group an excellent leaving group, providing a direct and reliable handle for introducing a wide array of functional groups and building molecular complexity.[2][3]

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is sparse in the literature, as it is primarily used as a transient intermediate. However, a reliable profile can be constructed by analyzing its structural analogues.

| Property | Data / Expected Characteristics | Source / Rationale |

| Molecular Formula | C₁₁H₁₀ClNO₂ | (Calculated) |

| Molecular Weight | 223.66 g/mol | (Calculated) |

| Appearance | Expected to be an off-white to light brown solid. | Based on related chloroquinolines.[4] |

| Melting Point | Not reported. The related 2-chloro-6,7-dimethoxy-quinoline-3-carbaldehyde has a reported melting point. The 4-chloro isomer melts at 132-136 °C.[4] | Analogue Data |

| Solubility | Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and insoluble in water. | General solubility of heterocyclic halides. |

| 1H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~8.0-8.2 (d, 1H, H4), ~7.3-7.5 (s, 1H, H5), ~7.0-7.2 (s, 1H, H8), ~7.3-7.5 (d, 1H, H3), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃). | Inferred from standard quinoline spectra. |

| 13C NMR | Expected chemical shifts (δ, ppm): C2 (~151), C4 (~148), C8a (~145), C6 (~154), C7 (~150), C4a (~138), C3 (~122), C5 (~108), C8 (~105), OCH₃ (~56). | Inferred from structural similarity. |

| Mass Spectrometry | ESI-MS (M+H)⁺: m/z 224.0. Isotopic pattern for one chlorine atom (35Cl/37Cl ratio of ~3:1) would be a key diagnostic feature. | Based on molecular formula.[4] |

Synthesis Methodology

The most direct and industrially scalable synthesis of this compound proceeds via the chlorination of its corresponding quinolinone precursor. This two-step process offers high yields and purity.

Synthesis Workflow Overview

The synthesis begins with the preparation of the stable precursor, 6,7-dimethoxyquinolin-2(1H)-one, which is subsequently activated by a chlorinating agent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination

This protocol describes the conversion of 6,7-dimethoxyquinolin-2(1H)-one to the target compound. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.

Causality: Phosphorus oxychloride serves as both the reagent and the solvent in excess. The reaction proceeds via the formation of a phosphate ester intermediate on the quinolinone oxygen, which is then displaced by a chloride ion in an addition-elimination sequence to yield the aromatic 2-chloroquinoline. The reaction is driven to completion by the formation of stable phosphorus byproducts.

Protocol:

-

Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The quinolinone may not fully dissolve initially.

-

Reaction Execution: Heat the stirred suspension to reflux (approx. 105-110 °C) using an oil bath. The reaction mixture should become a clear, homogeneous solution as the reaction progresses. Monitor the reaction by TLC (thin-layer chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is fully consumed (typically 3-5 hours).

-

Work-up and Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

-

Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity: The SNAr Reaction

The dominant mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The chloro-substituent at the C2 position, activated by the ring nitrogen, is readily displaced by a wide variety of nucleophiles.[2]

General Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoline product.

Caption: General mechanism of SNAr at the C2 position of quinoline.

Protocol: Synthesis of a 2-Anilinoquinoline Derivative

This protocol details a representative SNAr reaction, which is a foundational step in the synthesis of many kinase inhibitors.[5]

Causality: The reaction is typically performed in a polar solvent like isopropanol or DMF to facilitate the formation of the charged Meisenheimer complex. Heating is required to overcome the activation energy of the initial nucleophilic attack. The reaction between 4-chloro-6,7-dimethoxyquinoline and various anilines has been shown to proceed efficiently under reflux in isopropanol.[5]

Protocol:

-

Setup: To a round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.1-1.2 eq), and isopropanol (to create a 0.1-0.2 M solution).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 5-8 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold isopropanol.

-

Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Applications in Drug Discovery

This compound is a high-value intermediate for synthesizing libraries of compounds for screening and lead optimization. Its primary application lies in the development of kinase inhibitors for oncology. The 6,7-dimethoxy-4-anilinoquinoline scaffold is a well-established pharmacophore for targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met.[5][6] By reacting this compound with diverse (hetero)aryl amines, researchers can rapidly generate novel analogues to explore structure-activity relationships (SAR) and develop potent and selective therapeutic candidates.

Conclusion

This compound is a strategically important synthetic building block whose value is defined by the reactivity of its C2-chloro substituent. The ease with which it undergoes nucleophilic aromatic substitution allows for the straightforward introduction of diverse functionalities, making it an indispensable tool for medicinal chemists. Understanding its synthesis, reactivity, and physicochemical profile enables researchers to efficiently design and execute synthetic routes toward novel and complex molecules with significant therapeutic potential.

References

-

BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis. Application Notes and Protocols. 7

-

Prajapati, D., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Link

-

PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. 8

-

Unknown Author. (n.d.). Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent. 9

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. 10

-

Unknown Author. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. 11

-

ACS Omega. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. 12

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. 2

-

Unknown Author. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). 13

-

ACS Publications. (n.d.). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. 14

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 3

-

PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. 5

-

ChemicalBook. (2025). 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE. 15

-

Santa Cruz Biotechnology. (n.d.). 2-Chloro-6,7-dimethoxy-quinoline-3-carbaldehyde. 16

-

Matrix Scientific. (n.d.). 2-Chloro-6,7-dimethoxy-3-methyl-quinoline. 17

-

BenchChem. (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. 4

-

PMC - NIH. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. 1

-

BenchChem. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. 6

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent | Semantic Scholar [semanticscholar.org]

- 10. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-23-7 [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. 577967-81-8 Cas No. | 2-Chloro-6,7-dimethoxy-3-methyl-quinoline | Matrix Scientific [matrix.staging.1int.co.uk]

2-Chloro-6,7-dimethoxyquinoline CAS number

An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxyquinoline: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-Chloro-6,7-dimethoxyquinoline has emerged as a particularly crucial building block, primarily for the synthesis of targeted cancer therapies. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and electron-donating methoxy groups, makes it an ideal precursor for constructing potent kinase inhibitors. This guide provides a comprehensive technical overview of 4-Chloro-6,7-dimethoxyquinoline, covering its synthesis, purification, mechanistic role in drug development, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The 6,7-dimethoxyquinazoline scaffold, a related structure, has been identified as a critical pharmacophore in the design of kinase inhibitors.[2] The subject of this guide, 4-Chloro-6,7-dimethoxyquinoline, serves as a key intermediate in the synthesis of several important pharmaceutical compounds, including targeted anticancer agents like Cabozantinib.[3] The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, providing a versatile handle for introducing various side chains to modulate biological activity and target specificity.[4][5]

While the initial query specified "2-Chloro-6,7-dimethoxyquinoline," the preponderance of research and its significance in pharmaceutical synthesis points to the 4-chloro isomer as the compound of primary interest. This guide will therefore focus on 4-Chloro-6,7-dimethoxyquinoline (CAS Number: 35654-56-9) .[6]

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key properties of 4-Chloro-6,7-dimethoxyquinoline are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 35654-56-9 | [6] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [6] |

| Molecular Weight | 223.66 g/mol | [6] |

| Appearance | Light brown to pale brown solid/powder | [6] |

| pKa | 3.95 ± 0.30 (Predicted) | [6] |

| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol | [6] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [6] |

Synthesis and Mechanistic Considerations

The efficient and scalable synthesis of 4-Chloro-6,7-dimethoxyquinoline is critical for its use in pharmaceutical manufacturing. A common and robust industrial method involves a two-stage process starting from more readily available precursors.[3]

General Synthetic Workflow

The synthesis begins with the preparation of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the final product. This strategy is favored due to the availability of starting materials and high overall yields.[3]

Caption: Two-stage synthetic workflow for 4-Chloro-6,7-dimethoxyquinoline.[3]

Detailed Experimental Protocol: Chlorination

This protocol details the conversion of 4-hydroxy-6,7-dimethoxyquinoline to the target compound using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent.

Causality and Insights: Phosphorus oxychloride is chosen for its high reactivity in converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using POCl₃ as both the reagent and solvent can simplify the procedure, though co-solvents like toluene or diglyme can be used to control the reaction temperature and facilitate workup.[7]

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).[7]

-

Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (approx. 3.0 eq). An exotherm may be observed. If not using POCl₃ as the solvent, add an appropriate high-boiling solvent such as diglyme or toluene.[7]

-

Heating: Heat the reaction mixture to 90-100°C and maintain for 4-12 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature. Cautiously and slowly pour the mixture into a beaker containing crushed ice and a stirred aqueous solution of 10% potassium carbonate to quench the excess POCl₃ and neutralize the acidic mixture.[7] This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Product Isolation: Stir the resulting suspension for 2 hours. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum to yield 4-chloro-6,7-dimethoxyquinoline.[7]

Purification and Characterization

For applications in drug synthesis, high purity of the intermediate is paramount. Column chromatography is a highly effective method for purifying the crude product.[8]

Protocol: Column Chromatography Purification

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase. The less polar 4-chloro-6,7-dimethoxyquinoline will elute before more polar impurities when using a non-polar solvent system.[8]

Protocol:

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like petroleum ether or hexanes. Pour the slurry into a glass chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.[8]

-

Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (2-3 times the crude weight) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 0% and increase to 10-20% ethyl acetate in petroleum ether.

-

Fraction Collection: Collect the eluting solvent in fractions using test tubes or a fraction collector.

-

Analysis: Monitor the fractions using TLC and a UV lamp (254 nm). Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-chloro-6,7-dimethoxyquinoline as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Provides information on the structure and proton environment. For 4-chloro-6,7-dimethoxyquinoline, expected signals include singlets for the two methoxy groups and distinct signals for the aromatic protons on the quinoline ring.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS should show a prominent [M+H]⁺ ion at m/z 224.66, reflecting the correct molecular weight and isotopic pattern for a chlorine-containing compound.[7]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 4-chloro-6,7-dimethoxyquinoline lies in its role as a versatile precursor for synthesizing targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 4-position is readily displaced by various nucleophiles, most commonly anilines, in an SNAr reaction. This reaction is the key step in the synthesis of numerous 4-anilinoquinoline and 4-anilinoquinazoline-based drugs.[5]

Caption: Synthesis of drug scaffolds via nucleophilic substitution.[5]

Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

This general protocol outlines the reaction with an amine nucleophile.

Protocol:

-

Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq).[5]

-

Solvent: Add a suitable solvent, such as isopropanol, to dissolve the reactants.[9]

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 5-10 hours.[5][9]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms (often the hydrochloride salt of the product), collect it by filtration and wash with cold isopropanol. The product can be further purified by recrystallization.[5]

Safety and Handling

Proper handling of 4-Chloro-6,7-dimethoxyquinoline and the reagents used in its synthesis is crucial.

| Item | Hazard | Precaution(s) | Reference(s) |

| 4-Chloro-6,7-dimethoxyquinazoline | Irritating to eyes, respiratory system, and skin. | Wear suitable gloves and eye/face protection. Avoid breathing dust. Use with adequate ventilation. | [10] |

| Phosphorus Oxychloride (POCl₃) | Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. | Handle in a fume hood. Wear acid-resistant gloves, chemical safety goggles, and a face shield. Have a neutralizing agent (e.g., sodium bicarbonate) ready. | [11] |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[12]

Conclusion and Future Perspectives

4-Chloro-6,7-dimethoxyquinoline is more than just a chemical intermediate; it is a gateway to a class of highly effective targeted therapies. Its robust synthesis and versatile reactivity have cemented its importance in the pharmaceutical industry. Future research will likely focus on developing more efficient, green synthetic routes and expanding the library of nucleophiles used in substitution reactions to discover novel drug candidates with improved efficacy, selectivity, and resistance profiles. The foundational chemistry described in this guide will undoubtedly continue to support these vital drug discovery efforts.

References

- Kumaraswamy, G., Jena, N., Sastry, C. V., & Kumar, G. S. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).

- This compound-3-carbaldehyde. (n.d.). MySkinRecipes.

- Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (n.d.). Cole-Parmer.

- 4-chloro-6,7-dimethoxyquinoline 35654-56-9 wiki. (n.d.). Guidechem.

- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chrom

- Zhang, Q. W., et al. (2022). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. (2025). BenchChem.

- Al-Suwaidan, I. A., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules.

- Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). BenchChem.

- Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline: Synthesis, Properties, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Among its many derivatives, 2-Chloro-6,7-dimethoxyquinoline stands out as a pivotal intermediate in the synthesis of various therapeutic agents. Its unique structural features, particularly the reactive chlorine atom at the 2-position and the electron-donating methoxy groups at the 6 and 7-positions, make it a versatile building block for drug discovery and development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.65 g/mol | [1] |

| Appearance | Pale yellow to tan crystalline powder | [2] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Soluble in DMSO (sparingly, heated) | [3] |

| InChI Key | WRVHQEYBCDPZEU-UHFFFAOYSA-N | [4] |

| CAS Number | 35654-56-9 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves the chlorination of 6,7-dimethoxyquinolin-4(3H)-one.

Experimental Protocol: Synthesis via Chlorination

This protocol outlines the conversion of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to 2,4-dichloro-6,7-dimethoxyquinazoline, a related and often co-synthesized compound, which can be selectively reacted to yield the desired 2-chloro derivative. A similar principle applies to the synthesis of this compound from its corresponding quinolinone precursor.

Materials:

-

6,7-dimethoxy-3,4-dihydroquinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add dimethylformamide (0.2 ml) dropwise.[5]

-

Heat the reaction mixture at reflux for 6 hours.[5]

-

Cool the reaction to room temperature and remove the excess thionyl chloride in vacuo.[5]

-

The resulting crude product is 2,4-dichloro-6,7-dimethoxyquinazoline, which can be further processed to isolate the 2-chloro derivative or used directly in subsequent reactions where the 4-position is more reactive.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This is a powerful chlorinating agent used to replace the hydroxyl group of the enol form of the quinolinone with a chlorine atom.

-

Dimethylformamide (DMF): DMF acts as a catalyst in this reaction, facilitating the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

-

Reflux: Heating the reaction mixture to its boiling point ensures that the reaction proceeds at a sufficient rate to go to completion within a reasonable timeframe.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Reactions and Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2-position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinoline ring system.

Nucleophilic Substitution with Amines

A prominent application of this scaffold is in the synthesis of 4-anilinoquinolines and related compounds, which are potent kinase inhibitors.[5]

General Reaction: this compound reacts with various anilines or other amine nucleophiles, typically in a solvent like isopropanol at reflux, to yield the corresponding 2-amino-6,7-dimethoxyquinoline derivatives.[6]

Reaction Logic Diagram

Caption: Nucleophilic substitution reaction of this compound.

Applications in Drug Discovery and Development

The this compound moiety is a privileged scaffold in modern drug discovery, particularly in the field of oncology.[5] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[5][7]

As a Precursor for Kinase Inhibitors

Derivatives of 4-anilino-6,7-dimethoxyquinazoline, which are structurally related and synthesized from a similar precursor, are well-known for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5] The general principle of using a chlorinated quinoline or quinazoline as a starting point for kinase inhibitor synthesis is a widely adopted strategy. The 6,7-dimethoxy substitution pattern is often crucial for high-affinity binding to the ATP-binding pocket of these enzymes.

Role in the Synthesis of Antihypertensive and Other Therapeutic Agents

The related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, serves as a key intermediate for several antihypertensive drugs, including prazosin, doxazosin, and alfuzosin.[8][9] This highlights the broader importance of the chloro-dimethoxy-substituted quinoline/quinazoline framework in medicinal chemistry.

Spectral Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring and the methoxy groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy groups.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbon atom attached to the chlorine will have a characteristic chemical shift. Two-dimensional NMR techniques like HSQC and HMBC are invaluable for assigning the full structure.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The presence of a chlorine atom is readily identified by the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-Cl bond, C=C and C=N bonds of the aromatic ring, and the C-O bonds of the methoxy groups.

Safety and Handling

This compound and its precursors are chemical irritants. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2][12][13] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[12]

Conclusion

This compound is a molecule of significant interest to researchers in drug discovery and organic synthesis. Its versatile reactivity, coupled with the favorable pharmacological properties imparted by the dimethoxyquinoline scaffold, ensures its continued importance as a key building block for the development of novel therapeutics. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets.

References

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (n.d.). Retrieved January 18, 2026, from [Link]

-

Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]

-

2-chloro-6,7-dimethoxy. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. (n.d.). Science Alert. Retrieved January 18, 2026, from [Link]

-

4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

-

Zhang, Q. W., Ye, Z. D., Shen, C., Tie, H. X., Wang, L., & Shi, L. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1373-1383. [Link]

-

Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]

-

Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. Retrieved from [Link]

Sources

- 1. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chembk.com [chembk.com]

- 4. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 10. ijpsdronline.com [ijpsdronline.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6,7-dimethoxyquinoline: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-6,7-dimethoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the title compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. This document delves into the chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this compound, with a focus on a robust and reproducible two-step approach. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of a vast array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinoline nucleus plays a pivotal role in modulating the biological activity of these molecules.

The 6,7-dimethoxy substitution pattern is of particular interest as it is found in several natural products and synthetic compounds with potent biological profiles. The introduction of a chlorine atom at the 2-position of this scaffold provides a reactive handle for further functionalization through nucleophilic substitution reactions, thereby enabling the generation of diverse chemical libraries for drug discovery programs. This compound is, therefore, a highly valuable intermediate for the synthesis of novel therapeutic agents.

This guide will focus on a reliable and efficient two-step synthesis of this compound, commencing with the construction of the quinoline core via the Knorr quinoline synthesis, followed by a chlorination step.

Synthetic Pathway Overview

The most logical and widely applicable synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the precursor, 6,7-dimethoxy-2-quinolone (also known as 6,7-dimethoxyquinolin-2(1H)-one), from readily available starting materials. The second stage involves the chlorination of this quinolone intermediate to afford the desired product.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6,7-Dimethoxy-2-quinolone

The formation of the 2-quinolone (or 2-hydroxyquinoline) core is efficiently achieved through the Knorr quinoline synthesis. This reaction involves the cyclocondensation of a β-ketoanilide in the presence of a strong acid. The required β-ketoanilide is prepared from the reaction of an aniline with a β-ketoester.

Mechanism of the Knorr Quinoline Synthesis

The Knorr synthesis proceeds via the initial formation of a β-ketoanilide from the reaction of 3,4-dimethoxyaniline with a suitable β-ketoester, such as ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinoline ring system.[1]

The key steps are:

-

Formation of the β-ketoanilide: 3,4-Dimethoxyaniline reacts with the β-ketoester to form the corresponding anilide.

-

Acid-catalyzed cyclization: In the presence of a strong acid like sulfuric acid, the enol form of the ketoanilide undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

-

Dehydration: Subsequent dehydration leads to the formation of the stable 2-quinolone ring.

Caption: Mechanistic workflow of the Knorr quinoline synthesis.

Experimental Protocol for the Synthesis of 6,7-Dimethoxy-2-quinolone

This protocol is adapted from established procedures for the Knorr quinoline synthesis.[2]

Materials:

-

3,4-Dimethoxyaniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Water

Procedure:

-

β-Ketoanilide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. The crude β-ketoanilide can be used directly in the next step or purified by recrystallization from ethanol.

-

-

Cyclization:

-

To a flask containing concentrated sulfuric acid (5-10 equivalents), cooled in an ice bath, slowly add the crude β-ketoanilide from the previous step with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

-

The crude 6,7-dimethoxy-2-quinolone can be purified by recrystallization from ethanol or a suitable solvent mixture.

-

Quantitative Data Summary:

| Reactant/Product | Molar Ratio | Key Parameters |

| 3,4-Dimethoxyaniline | 1.0 | Starting material |

| Ethyl acetoacetate | 1.1 | Reactant for anilide formation |

| Concentrated Sulfuric Acid | 5-10 | Catalyst and solvent for cyclization |

| 6,7-Dimethoxy-2-quinolone | - | Typical Yield: 70-85% (after purification) |

Stage 2: Chlorination of 6,7-Dimethoxy-2-quinolone

The conversion of the 2-quinolone to the 2-chloroquinoline is a crucial step that introduces the reactive chloro-substituent. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a catalytic amount of N,N-dimethylformamide (DMF).[3][4]

Mechanism of Chlorination

The chlorination of a 2-quinolone with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen atom of the quinolone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 2-chloroquinoline. The presence of PCl₅ can enhance the reaction by providing a higher concentration of chloride ions and reacting with any residual water.

Caption: Simplified mechanism for the chlorination of a 2-quinolone with POCl₃.

Experimental Protocol for the Chlorination of 6,7-Dimethoxy-2-quinolone

This protocol is based on general procedures for the chlorination of hydroxyquinolines and related heterocycles.[5][6]

Materials:

-

6,7-Dimethoxy-2-quinolone

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Dichloromethane (DCM) or Chloroform

-

Ice-water

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add 6,7-dimethoxy-2-quinolone (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (5-10 equivalents). Optionally, phosphorus pentachloride (1.1 equivalents) can be added. A catalytic amount of DMF can also be added to facilitate the reaction.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress should be monitored by TLC.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Data Summary:

| Reactant/Product | Molar Ratio | Key Parameters |

| 6,7-Dimethoxy-2-quinolone | 1.0 | Starting material |

| Phosphorus oxychloride (POCl₃) | 5-10 | Chlorinating agent and solvent |

| Phosphorus pentachloride (PCl₅) | 1.1 (opt.) | Co-chlorinating agent |

| This compound | - | Typical Yield: 80-95% (after purification) |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the Knorr quinoline synthesis to construct the core heterocyclic ring, followed by chlorination of the resulting 2-quinolone. This pathway utilizes readily available starting materials and employs well-established chemical transformations, making it amenable to both laboratory and larger-scale production. The resulting this compound is a versatile intermediate, poised for further chemical modification in the pursuit of novel drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the pharmaceutical sciences to efficiently synthesize this valuable building block and accelerate their drug discovery efforts.

References

- Zhang, Q.-W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 150, 809-816.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

PMC. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... Retrieved from [Link]

-

PMC. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- Benchchem. (n.d.).

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

- MDPI. (2023). Diastereoselective Synthesis of (–)

- NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.

- Indian Chemical Society. (n.d.).

- ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

biological activity of 2-Chloro-6,7-dimethoxyquinoline

An In-Depth Technical Guide to the Biological Activity of Chloro-6,7-dimethoxyquinoline Derivatives

Abstract

The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. The introduction of a chlorine atom at the 2- or 4-position creates a highly versatile chemical intermediate, pivotal for the synthesis of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and mechanisms of action of derivatives stemming from this core, with a primary focus on its role in developing potent kinase inhibitors. While the initial query specified 2-Chloro-6,7-dimethoxyquinoline, the vast majority of published literature on potent biological activity, especially in recent drug discovery, utilizes the 4-chloro isomer as the key reactive intermediate. Therefore, this guide will focus on the well-documented biological activities derived from 4-Chloro-6,7-dimethoxyquinoline to provide a robust and evidence-based overview. We will delve into detailed experimental protocols for synthesis and biological evaluation, present quantitative data in a structured format, and use diagrams to illustrate complex signaling pathways and workflows, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that play a crucial role in drug discovery.[1][2] This scaffold is a cornerstone of numerous pharmaceuticals with a broad spectrum of applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3] The quinoline structure's unique electronic properties and rigid conformation allow it to effectively interact with various biological targets.

Within this class, the 6,7-dimethoxyquinoline moiety has been identified as a critical pharmacophore, particularly in the design of enzyme inhibitors.[4] The methoxy groups at the 6 and 7 positions often enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The strategic placement of a chlorine atom, typically at the 4-position, transforms the scaffold into a powerful synthetic intermediate.[4][5] This chlorine atom is an excellent leaving group, readily undergoing nucleophilic aromatic substitution. This reactivity allows for the systematic and efficient synthesis of large libraries of derivatives, where diverse functionalities can be introduced at this position to probe structure-activity relationships (SAR) and optimize for potency and selectivity against a specific biological target.[4] This guide will explore the profound biological activities, primarily as anticancer agents, that have been unlocked through the derivatization of this essential intermediate.

Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline

The foundation of exploring the biological activity of this compound class lies in the robust synthesis of the chlorinated intermediate. The most common and effective strategy involves the chlorination of the corresponding quinolinone precursor. This conversion is a critical step that activates the molecule for subsequent derivatization.

Causality in Experimental Choice:

The use of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is standard for converting a hydroxyl group (in the tautomeric form of the quinolinone) or a ketone into a chloride.[4][6][7] These reagents transform the hydroxyl group into a superior leaving group, facilitating its displacement. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common technique to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent electrophilic species that is the active catalyst in this transformation.

Protocol 2.1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol describes the chlorination of 6,7-dimethoxyquinolin-4(1H)-one.[4]

Materials:

-

6,7-dimethoxyquinolin-4(1H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6,7-dimethoxyquinolin-4(1H)-one (e.g., 10.0 g, 48.7 mmol).

-

Under a fume hood, carefully add an excess of thionyl chloride (e.g., 200 ml).

-

Add a catalytic amount of DMF (e.g., 0.2 ml) dropwise to the suspension. The reaction is exothermic and may bubble.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 76°C).

-

Maintain reflux for 6 hours, monitoring the reaction's progress by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product, 4-Chloro-6,7-dimethoxyquinoline, can be purified further by recrystallization or column chromatography, or used directly in the next step.

Core Biological Activities and Mechanisms of Action

The derivatization of the 4-Chloro-6,7-dimethoxyquinoline core has yielded compounds with significant therapeutic potential, most notably in the field of oncology.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Case Study: c-Met Kinase Inhibition The HGF/c-Met signaling pathway is crucial for cell motility, invasion, and angiogenesis. Its aberrant activation is implicated in the progression and metastasis of numerous cancers.[8] A series of 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[8] These compounds are designed to compete with ATP for binding to the kinase domain of the c-Met receptor, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade.

Caption: Simplified HGF/c-Met signaling pathway and point of inhibition.

The biological potency of these compounds has been quantified through in vitro kinase assays and cellular antiproliferation assays.

Table 1: Biological Activity of Representative 6,7-dimethoxy-4-anilinoquinoline Derivatives [8]

| Compound ID | R-Group on Anilino Moiety | c-Met Inhibition IC₅₀ (µM) | A549 Antiproliferation IC₅₀ (µM) | MCF-7 Antiproliferation IC₅₀ (µM) |

| 12c | 4-Fluoro | 0.11 ± 0.02 | Not Reported | Not Reported |

| 12f | 4-Chloro | 0.93 ± 0.10 | Not Reported | Not Reported |

| 12n | 4-Methoxy | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 |

| Cabozantinib | (Positive Control) | Not Reported in this study | Reported IC₅₀ values vary | Reported IC₅₀ values vary |

Note: Lower IC₅₀ values indicate greater potency. Data is sourced from Feng, et al. (2020).[8]

DNA Topoisomerase I Inhibition

Another validated anticancer mechanism for quinoline derivatives is the inhibition of DNA Topoisomerase I (TOP1).[1] TOP1 is an essential enzyme that resolves DNA torsional stress during replication and transcription. TOP1 inhibitors stabilize the covalent complex formed between the enzyme and DNA (the TOP1cc), which leads to lethal double-strand breaks when the replication fork collides with this complex, ultimately triggering cell death.[1]

Research has shown that novel 4-alkoxy-2-arylquinolines, which share the core 6,7-dimethoxyquinoline structure, act as TOP1 inhibitors and exhibit potent anticancer activity across a panel of 60 human cancer cell lines.[1] This dual mechanism of action—targeting both signaling kinases and DNA replication machinery—highlights the versatility and therapeutic potential of the quinoline scaffold.

Experimental Protocols for Synthesis and Evaluation

The translation of a chemical scaffold into a drug candidate requires rigorous and reproducible experimental testing. This section provides validated, step-by-step protocols for the synthesis of a representative compound and its biological evaluation.

Caption: General drug discovery workflow for quinoline-based kinase inhibitors.

Protocol 4.1: Synthesis of 6,7-dimethoxy-N-(aryl)quinolin-4-amine Derivatives

This protocol is a general method for the nucleophilic substitution reaction between 4-Chloro-6,7-dimethoxyquinoline and a substituted aniline.[8]

Materials:

-

4-Chloro-6,7-dimethoxyquinoline

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Isopropanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) in isopropanol (approx. 8 mL per mmol of quinoline).

-

Add the substituted aniline (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) with stirring.

-

Monitor the reaction for 5 hours or until completion as indicated by TLC.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol eluent system) to yield the pure target compound.

Protocol 4.2: In Vitro c-Met Kinase Assay (General Principles)

This protocol outlines the general steps for evaluating a compound's ability to inhibit c-Met kinase activity, as mentioned in the literature.[8]

Causality in Experimental Choice: Kinase assays are essential to confirm that a compound directly interacts with and inhibits its intended target. A mobility shift assay, such as the Caliper assay, is a high-throughput method that measures the conversion of a substrate peptide to its phosphorylated form. The enzyme, substrate, ATP, and inhibitor are incubated together. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound.

Procedure:

-

Prepare a reaction mixture containing c-Met enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

-

Add the test compound (dissolved in DMSO) at various concentrations to the wells of a microtiter plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding a stop solution.

-

Analyze the plate on a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates and quantifies the substrate and phosphorylated product based on differences in their charge and mobility.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.3: MTT Antiproliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9]

Causality in Experimental Choice: This assay is a standard method to determine a compound's cytotoxic or cytostatic effects on cancer cells. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Conclusion and Future Perspectives

Derivatives of 4-Chloro-6,7-dimethoxyquinoline are a testament to the power of scaffold-based drug design. This versatile intermediate has proven to be a fertile ground for the discovery of potent therapeutic agents, particularly kinase inhibitors for cancer therapy.[4] The success of this scaffold, exemplified by its ability to target critical oncogenic pathways like c-Met, underscores its value in medicinal chemistry.[8]

Future research will likely focus on several key areas. First, the development of derivatives with enhanced selectivity for their primary target over other kinases will be crucial to minimize off-target effects and improve safety profiles. Second, overcoming acquired drug resistance, a common challenge with targeted therapies, will require the design of next-generation inhibitors that can bind to mutated forms of the target enzyme. Finally, exploring the full biological potential of this scaffold against other targets, such as those involved in inflammatory or infectious diseases, could open new therapeutic avenues. The 6,7-dimethoxyquinoline core remains a highly valuable starting point for the development of novel medicines.

References

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(4), 713-720. Available at: [Link]

-

Reddy, P. P., et al. (1998). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International, 30(1), 95-98. Available at: [Link]

-

Rani, P., et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. ResearchGate. Available at: [Link]

-

Feng, S., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Available at: [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105215. Available at: [Link]

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011). Google Patents.

-

Lenev, V. S., et al. (1992). Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives. Pharmaceutical Chemistry Journal, 26, 783-788. Available at: [Link]

-

Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(35), 21626-21641. Available at: [Link]

-

Traykova, K., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8758. Available at: [Link]

-

4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6245. Available at: [Link]

-

Kumar, D., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(35), 22675-22701. Available at: [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]

-

The Cornerstone of Cardiovascular Health: Understanding 2-Chloro-4-amino-6,7-dimethoxyquinazoline in Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

Navigating the Solubility Landscape of 2-Chloro-6,7-dimethoxyquinoline: A Technical Guide for Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The specific substitution pattern of a quinoline derivative dictates its physicochemical properties, which in turn govern its behavior in biological systems. 2-Chloro-6,7-dimethoxyquinoline is a key heterocyclic building block, and a comprehensive understanding of its solubility is paramount for its effective utilization in drug design and development. Poor aqueous solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.[1][2] This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment.

Core Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely behavior based on the known properties of its structural components and related analogues.

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C₁₁H₁₀ClNO₂ | The presence of chlorine and oxygen atoms introduces polarity. |

| Molecular Weight | 223.66 g/mol | A moderate molecular weight suggests that solubility will be highly dependent on other factors. |

| pKa (Predicted) | ~2-4 | The quinoline nitrogen is weakly basic. In acidic conditions (pH < pKa), the molecule will be protonated, forming a more soluble salt. Solubility is expected to be significantly lower at neutral and basic pH.[1][2] |

| logP (Predicted) | ~2.5-3.5 | The octanol-water partition coefficient suggests a lipophilic character, which generally correlates with lower aqueous solubility. |

| Melting Point | Not available | A high melting point would indicate a stable crystal lattice, requiring more energy to break apart, thus leading to lower solubility. |

| Appearance | Likely a solid at room temperature | Based on similar substituted quinolines. |

Anticipated Solubility Profile of this compound

The solubility of a compound is a function of both its intrinsic properties and the surrounding environment. For this compound, we can anticipate the following trends:

-

Aqueous Solubility : Due to its lipophilic nature and lack of highly polar functional groups capable of extensive hydrogen bonding with water, the intrinsic aqueous solubility of this compound at neutral pH is expected to be low.

-

pH-Dependent Solubility : As a weak base, its aqueous solubility will be highly dependent on pH.[1][2] In acidic environments, the quinoline nitrogen becomes protonated, forming a more soluble salt. Therefore, solubility is predicted to be significantly higher in acidic solutions (e.g., simulated gastric fluid) compared to neutral or basic solutions (e.g., simulated intestinal fluid or blood plasma).[3]

-

Organic Solvent Solubility : It is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in polar protic solvents like ethanol and methanol. This is a common characteristic for many heterocyclic compounds used in drug discovery.[4]

A Case Study: Solubility of the Structural Analogue 2-Chloro-4-amino-6,7-dimethoxyquinazoline

In the absence of direct quantitative data for this compound, we can draw valuable insights from its close structural analogue, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. A comprehensive study determined the equilibrium solubility of this compound in twelve different organic solvents at various temperatures.[5][6]

Key Findings from the Analogue Study:

-

Strong Solvent Dependence : The solubility of the quinazoline analogue varied significantly across different solvents, with the highest solubility observed in N-methylpyrrolidone (NMP) and DMF.[5]

-

Temperature Effect : In all tested solvents, solubility increased with rising temperature, a common endothermic dissolution process.[5][6]

-

Low Solubility in Non-Polar Solvents : The lowest solubility was found in toluene, a non-polar solvent, highlighting the importance of solvent polarity.[5]

Mole Fraction Solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline at 313.15 K (40°C) [5]

| Solvent | Mole Fraction Solubility (x 10⁻³) |

| N-methylpyrrolidone (NMP) | 13.70 |

| N,N-dimethylformamide (DMF) | 11.57 |

| Cyclohexanone | 3.85 |

| Ethyl acetate | 1.01 |

| n-Butanol | 0.93 |

| Isobutyl alcohol | 0.84 |

| n-Propanol | 0.77 |

| Ethanol | 0.69 |

| Isopropanol | 0.62 |

| Methanol | 0.54 |

| 1,4-Dioxane | 0.25 |

| Toluene | 0.02 |

Disclaimer: This data is for a structural analogue (a quinazoline) and should be used as a directional guide only for solvent selection and not as a direct measure of solubility for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data for this compound, a robust experimental approach is necessary. The "shake-flask" method is a gold standard for determining thermodynamic (or equilibrium) solubility.[7]

Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in a given solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pHs, relevant organic solvents)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-